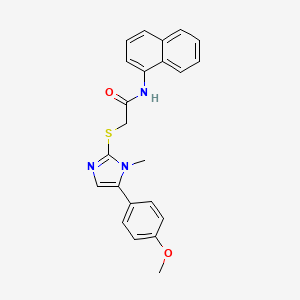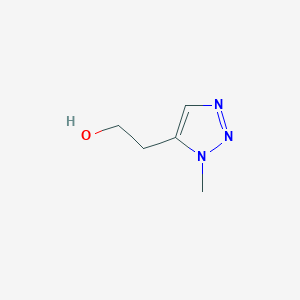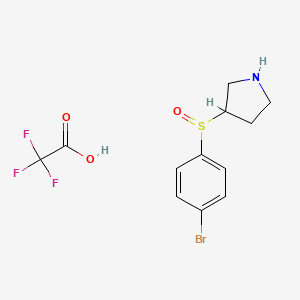![molecular formula C20H18N4O4 B2762955 1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 879071-54-2](/img/structure/B2762955.png)
1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Combination of Ionic Liquids and Microwave Irradiation
In a study by Mallakpour and Rafiee (2007), a novel urazole containing 3-hydroxynaphthalene group, 4-(3-hydroxynaphthalene)-1,2,4-triazolidine-3,5-dione (3HNTD), was synthesized. This compound was used for the preparation of new soluble poly(urea-urethane)s containing heterocyclic and chromophoric moieties. The method involved room temperature ionic liquids and microwave irradiation, which resulted in rapid polymerization and good yield of the products (Mallakpour & Rafiee, 2007).
Second Coordination Sphere in 8-Azaxanthinato Salts
Maldonado et al. (2009) studied the interaction of 4,6-dimethyl and 4-monomethyl derivatives of 1,2,3-triazolo[4,5-d]pyrimidin-5,7-dione with various divalent cations. This study revealed that the compounds form salts with distinct second-sphere interactions, involving a network of hydrogen bonds and generating monodimensional and bidimensional superstructures (Maldonado et al., 2009).
Synthesis and Anticancer Activities
Shrestha and Chang (2013) developed a safe and efficient route for synthesizing 1,3-dimethyl-1,2,3-triazolium derivatives, which showed significant anticancer activities against melanoma, colon cancer, non-small cell lung cancer, and central nervous system cancer. This study highlighted the potential of these compounds in cancer treatment (Shrestha & Chang, 2013).
Synthetic Studies on Fluorescent Triazole Diones
Read and Richardson (1996) synthesized fluorescent 4,5-dihydro-3H-1,2,4-triazole-3,5-diones, demonstrating their potential as fluorogenic reagents for trace analysis of 1,3-dienes. This study contributes to the field of analytical chemistry and the development of novel fluorogenic compounds (Read & Richardson, 1996).
Synthesis and Biological Activities of Triazino and Triazolo Purine Derivatives
Ashour et al. (2012) synthesized new triazino and triazolo[4,3-e]purine derivatives and evaluated their anticancer, anti-HIV-1, and antimicrobial activities. The study found significant activities, particularly against P. aeruginosa and P. vulgaris, suggesting these compounds' potential in developing new therapeutic agents (Ashour et al., 2012).
Photochemistry Synthesis of Xanthine Derivatives
Han, Bonnet, and V. D. Westhuizen (2008) investigated the use of photochemistry to synthesize novel derivatives of pentoxifylline. This approach resulted in various 8-substituted pentoxifylline derivatives, demonstrating the potential of photochemistry in drug modification and development (Han et al., 2008).
properties
IUPAC Name |
2,4-dimethyl-7-(naphthalen-2-yloxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-22-17-16(18(25)23(2)20(22)26)24-10-15(28-19(24)21-17)11-27-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLGKNVFSPXBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(OC3=N2)COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

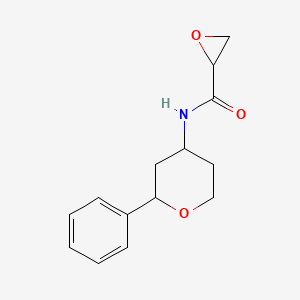
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2762873.png)
![Spiro[4.5]decan-6-amine](/img/structure/B2762874.png)
![6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride](/img/structure/B2762876.png)
amine hydrochloride](/img/structure/B2762877.png)
![8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2762878.png)

![4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2762884.png)
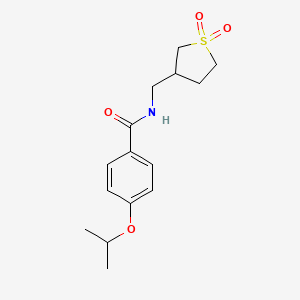

![2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2762887.png)
